molecular formula C18H11ClN2O2 B5594485 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one CAS No. 63314-19-2

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

Cat. No.: B5594485
CAS No.: 63314-19-2
M. Wt: 322.7 g/mol
InChI Key: RYTJBZYFBRQWDN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery. The quinazolin-4(3H)-one core is a privileged scaffold in pharmacology, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific substitution at the 2- and 3- positions of the quinazolinone ring is a key strategy for modulating biological activity and selectivity; the 4-chlorophenyl moiety at the N-3 position is a common feature in compounds with demonstrated antihistaminic activity , while the incorporation of a furan-2-yl heterocycle at the C-2 position introduces a distinct electronic and steric profile that can influence receptor binding and metabolic stability. This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules, providing researchers with a high-quality chemical tool to investigate structure-activity relationships (SAR), probe biological mechanisms, and develop new therapeutic agents for various diseases. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTJBZYFBRQWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352311
Record name ST015614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63314-19-2
Record name ST015614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one typically involves the condensation of 4-chloroaniline with furan-2-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of reduced quinazolinone analogs.

    Substitution: Introduction of different substituents on the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one typically involves the condensation reactions of appropriate precursors. The compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing furan derivatives and chlorobenzene in the presence of a suitable catalyst.
  • Multi-step Synthesis : Involving the formation of quinazolinone derivatives followed by substitution reactions to introduce the furan moiety.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this quinazolinone derivative has shown potential anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Activity

ModelEffect Observed
Carrageenan-induced paw edemaSignificant reduction in swelling
LPS-stimulated macrophagesDecreased TNF-alpha production

These results highlight the therapeutic potential of the compound in treating inflammatory diseases .

Cancer Treatment

Quinazoline derivatives are recognized for their anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Neurological Disorders

There is emerging evidence that certain quinazolinone derivatives possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazolinone derivatives:

  • Study on Antimicrobial Efficacy : A study published in Acta Poloniae Pharmaceutica evaluated various quinazolinones, including those with furan substitutions, demonstrating significant antimicrobial activity against resistant bacterial strains .
  • Anti-inflammatory Mechanisms : Research conducted by Fathalla et al. explored the anti-inflammatory effects of synthesized quinazolinones, revealing mechanisms that involve modulation of inflammatory mediators .
  • Cancer Cell Line Studies : A study focusing on the cytotoxic effects of quinazoline derivatives showed that compounds similar to this compound effectively inhibited the growth of several cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of quinazolinones is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations from Structural Comparisons

Antibacterial Activity: Compound 9h (4-chlorophenyl R3, amino-linked R2) exhibits moderate antibacterial activity, suggesting that bulky substituents at R2 may reduce potency compared to smaller groups like furan . The furan ring in the target compound may enhance activity against Gram-negative bacteria due to improved membrane penetration, as seen in other furan-containing antibiotics .

Anti-inflammatory and Antihistaminic Effects: QN03’s hydroxyphenylamino group at R2 contributes to anti-inflammatory activity, likely through COX inhibition . PC5’s thioether-piperazine moiety enhances H1-antihistaminic activity, indicating that flexible, nitrogen-rich R2 groups improve receptor binding .

Electron-Withdrawing Groups :

  • The 4-chlorophenyl group at R3 is a common feature in active compounds (e.g., 9h , QN03 , PC5 ), likely enhancing stability and target affinity via hydrophobic interactions .
  • Compound 24 ’s 7-chloro substitution further boosts antihypertensive activity, highlighting the importance of halogenation in modulating receptor selectivity .

Heterocyclic vs. Aromatic Substituents: The furan ring in the target compound offers a smaller, oxygen-containing heterocycle compared to 9h’s amino-linked quinazolinone or PC5’s piperazine.

Structure-Activity Relationship (SAR) Insights

  • R2 Substituents :
    • Electron-rich groups (e.g., furan, methoxy) enhance antibacterial activity by improving solubility and target binding .
    • Bulky substituents (e.g., dihydroisoxazole in Compound 24 ) are critical for receptor-specific actions like α1-blockade .
  • R3 Halogenation :
    • Chlorine at R3 increases lipophilicity, aiding membrane penetration in antimicrobial and antihypertensive agents .

Biological Activity

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H11ClN2O2
  • Molecular Weight : 322.7 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the furan and chlorophenyl groups enhances its ability to modulate these interactions.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A549 (lung cancer)<10Apoptosis induction
MCF-7 (breast cancer)<15Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria. Studies report minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus7.80Antibacterial
Candida albicans62.50Antifungal

Case Studies

  • Antimicrobial Efficacy Against MRSA
    A study highlighted the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a low MIC of 0.98 μg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Against Cancer Cells
    In vitro studies demonstrated that the compound significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value below 10 µM, indicating strong cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function .
  • Inhibition of Biofilm Formation
    Another investigation explored the compound's ability to inhibit biofilm formation in S. aureus, a significant factor in chronic infections. Results showed that it effectively reduced biofilm biomass, underscoring its potential role in treating biofilm-associated infections .

Q & A

Q. What in vitro/in vivo models assess pharmacokinetic and toxicological profiles?

  • Answer:
  • In vitro : HepG2 metabolism assays (CYP450 interactions), Caco-2 cell permeability .
  • In vivo : Rodent models for bioavailability (plasma half-life) and organ toxicity (histopathology). Prioritize derivatives with low ulcerogenic potential (e.g., <10% vs. aspirin) .

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